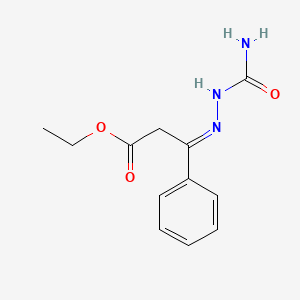
Ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H15N3O3 triallyl isocyanurate . It is a versatile chemical used in various industrial applications due to its unique properties. Triallyl isocyanurate is a triazine derivative, characterized by the presence of three allyl groups attached to a triazine ring. This compound is known for its excellent thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triallyl isocyanurate can be synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction proceeds through the substitution of chlorine atoms in cyanuric chloride with allyl groups, resulting in the formation of triallyl isocyanurate .
Industrial Production Methods
In industrial settings, triallyl isocyanurate is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of cyanuric chloride and allyl alcohol to a reactor, along with a base to facilitate the reaction. The product is then purified through distillation and crystallization to obtain high-purity triallyl isocyanurate .
Chemical Reactions Analysis
Types of Reactions
Triallyl isocyanurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce different allyl derivatives .
Scientific Research Applications
Triallyl isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Mechanism of Action
The mechanism of action of triallyl isocyanurate involves its ability to form cross-links between polymer chains, enhancing the thermal and mechanical properties of the resulting materials. The molecular targets include the functional groups in the polymer chains, which react with the allyl groups in triallyl isocyanurate to form stable covalent bonds. This cross-linking process improves the durability and resistance of the materials to heat and chemical degradation .
Comparison with Similar Compounds
Similar Compounds
Triallyl cyanurate: Similar in structure but with different functional groups.
Triallyl triazine: Another triazine derivative with similar applications.
Triallyl melamine: Used in similar industrial applications but with different properties.
Uniqueness
Triallyl isocyanurate stands out due to its superior thermal stability and resistance to chemical degradation compared to other similar compounds. Its unique structure allows for efficient cross-linking, making it highly valuable in the production of high-performance materials .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl (3E)-3-(carbamoylhydrazinylidene)-3-phenylpropanoate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(14-15-12(13)17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,15,17)/b14-10+ |
InChI Key |
CKMYNJARBDZYHV-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=O)N)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


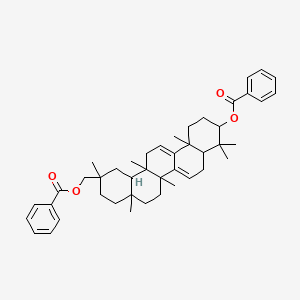
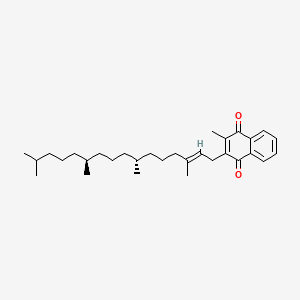
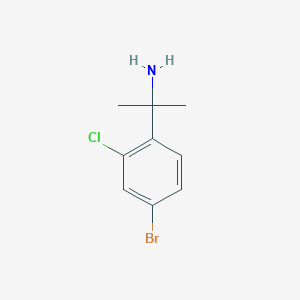
![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
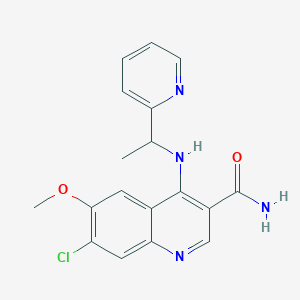
![1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12300832.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
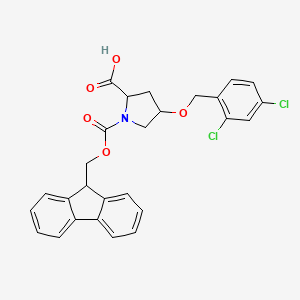
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
